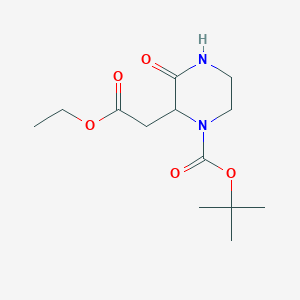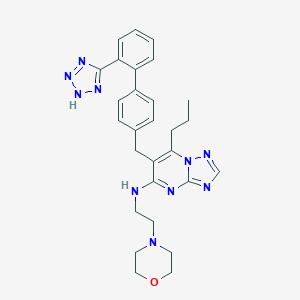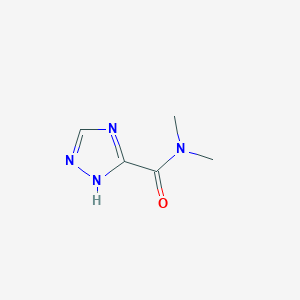
N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide, also known as DMTC, is a chemical compound that has been widely used in scientific research. It belongs to the family of triazole compounds and has a variety of applications in different fields, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is not fully understood. However, it has been reported to inhibit the activity of enzymes that are involved in the biosynthesis of nucleotides, such as dihydrofolate reductase and thymidylate synthase. N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemische Und Physiologische Effekte
N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has been reported to have a variety of biochemical and physiological effects. It has been shown to have antitumor, antimicrobial, and antiviral activities. N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has also been reported to have antioxidant and anti-inflammatory properties. In addition, N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has several advantages as a research tool. It is relatively easy to synthesize and has a high purity. N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is also stable under normal laboratory conditions and has a long shelf life. However, N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has some limitations as well. It is toxic at high doses and can cause adverse effects in animals and humans. In addition, N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is not very soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide. One direction is to study the mechanism of action of N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide in more detail, particularly its interaction with enzymes involved in nucleotide biosynthesis. Another direction is to explore the potential of N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide as a therapeutic agent for various diseases, such as cancer, infectious diseases, and neurodegenerative diseases. Furthermore, the development of new synthetic methods for N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide and its derivatives can lead to the discovery of new biologically active compounds.
Synthesemethoden
N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide can be synthesized by reacting 3-amino-1,2,4-triazole with dimethylformamide dimethyl acetal in the presence of acetic anhydride. The reaction takes place at a temperature of 60-70°C for 12-15 hours, and the product is obtained by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has been extensively used as a research tool in various scientific fields. It has been used as a building block in the synthesis of biologically active compounds, such as antitumor agents, antimicrobial agents, and antiviral agents. N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has also been used as a ligand in metal complexes, which have been studied for their catalytic and biological activities. In addition, N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has been used as a reagent in the determination of trace amounts of copper ions in water samples.
Eigenschaften
CAS-Nummer |
184373-05-5 |
|---|---|
Produktname |
N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide |
Molekularformel |
C5H8N4O |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide |
InChI |
InChI=1S/C5H8N4O/c1-9(2)5(10)4-6-3-7-8-4/h3H,1-2H3,(H,6,7,8) |
InChI-Schlüssel |
SHCXEQQBQRQPKY-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=NC=NN1 |
Kanonische SMILES |
CN(C)C(=O)C1=NC=NN1 |
Synonyme |
1H-1,2,4-Triazole-3-carboxamide,N,N-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



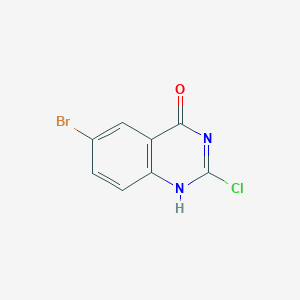
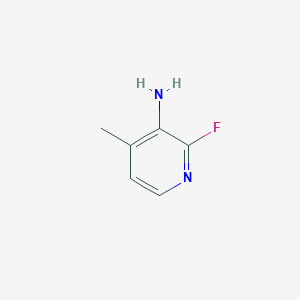


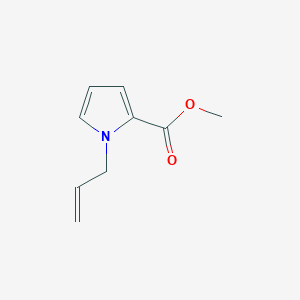
![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)
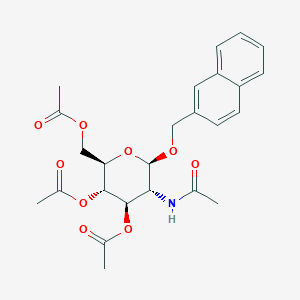
![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)
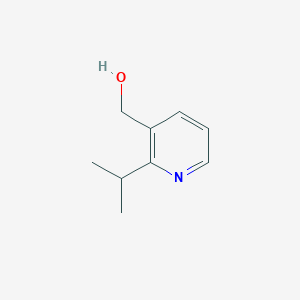
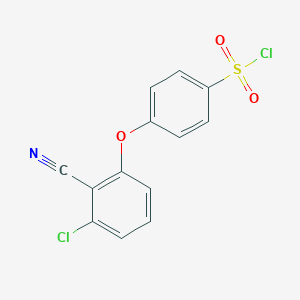
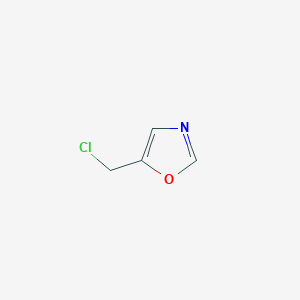
![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)
